S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate

Description

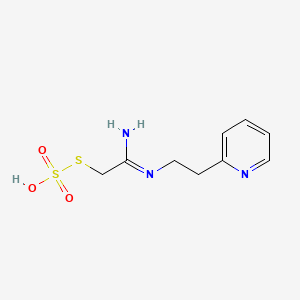

Chemical Structure and Properties S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate (CAS 13338-57-3) is a thiosulfate ester derivative featuring a pyridine-substituted ethylamine backbone. Its molecular formula is C₁₀H₁₅N₃O₃S₂, with a molecular weight of 313.4 g/mol (estimated). The compound includes a thiosulfate group (-SSO₃H) linked to an iminoethylamine chain, which is further substituted with a 2-pyridinyl ethyl group.

Applications

Primarily used as a fine chemical intermediate, it serves in synthesizing thioether derivatives for pharmaceutical and agrochemical applications. Its pyridine moiety suggests utility in metal coordination complexes or enzyme inhibition, aligning with bioactive molecule design .

Properties

CAS No. |

13338-57-3 |

|---|---|

Molecular Formula |

C9H13N3O3S2 |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

2-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]pyridine |

InChI |

InChI=1S/C9H13N3O3S2/c10-9(7-16-17(13,14)15)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H2,10,12)(H,13,14,15) |

InChI Key |

XXTBHKMOKAFXDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C(CSS(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate typically involves multiple steps:

Formation of the Pyridine Derivative: The initial step involves the preparation of a 2-(2-pyridinyl)ethylamine derivative. This can be achieved through the reaction of 2-bromoethylamine with pyridine under basic conditions.

Amidine Formation: The next step is the formation of the amidine group. This is usually done by reacting the pyridine derivative with cyanamide in the presence of a base.

Thiosulfate Addition: Finally, the amidine derivative is reacted with thiosulfuric acid to form the desired compound. This step requires careful control of pH and temperature to ensure the stability of the thiosulfate group.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiosulfate group, leading to the formation of sulfonates.

Reduction: Reduction reactions can target the imine group, converting it to an amine.

Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Sulfonates and sulfoxides.

Reduction: Amines.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

The compound S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate is a complex chemical with various potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties, particularly as a therapeutic agent due to its unique structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 128 µg/mL | |

| Staphylococcus aureus | 64 µg/mL |

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction.

Biochemical Applications

The compound's thiosulfate moiety may play a role in biochemical pathways, potentially acting as a modulator of enzyme activity.

Enzyme Inhibition

Studies have suggested that this compound can inhibit enzymes involved in metabolic pathways, such as acetylcholinesterase, which is critical in neurodegenerative diseases.

Research on Mechanisms of Action

Understanding how this compound interacts at the molecular level is crucial for its development as a therapeutic agent. Investigations into its mechanism of action include:

- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways involved in cell growth and proliferation.

- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against multidrug-resistant strains. Results indicated that the compound had significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential for development into anticancer therapies.

Mechanism of Action

The mechanism by which S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its ability to bind to metal ions. This binding can alter the metal ion’s reactivity and availability, influencing various biochemical and chemical processes. The compound’s structure allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (thiosulfate/amine/pyridine) but differ in substituents, influencing their reactivity and applications:

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Pyridine vs. Bicycloheptyl Groups : The target compound’s 2-pyridinyl ethyl group enables π-π stacking and hydrogen bonding, critical for targeting aromatic protein pockets. In contrast, the bicycloheptyl group in CAS 90379-42-3 introduces steric bulk, favoring lipid bilayer penetration .

- Halogenation : The brominated analog (CAS 41286-92-4) exhibits enhanced electrophilicity and stability, making it suitable for cross-coupling reactions in medicinal chemistry .

Synthesis Pathways The target compound’s synthesis likely involves condensation of 2-(2-pyridinyl)ethylamine with thiosulfate precursors, analogous to methods in and , where pyridinyl intermediates are heated with acetic acid to form heterocyclic products . Sodium S-2-aminoethyl thiosulfate () is synthesized via simpler alkylation of sodium thiosulfate with 2-aminoethyl bromide, bypassing complex aromatic substitutions .

Applications in Drug Development

- Thioether Derivatives : The target compound’s thiosulfate group is pivotal in forming S–C bonds for thioether drugs, similar to compounds in and , which feature thioethers for anticancer and antiviral activity .

- Metal Coordination : Pyridine’s nitrogen can coordinate transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or therapeutic applications, as seen in lansoprazole derivatives () .

Research Findings and Data

- Thermal Stability : Pyridine-containing thiosulfates (e.g., the target compound) show moderate thermal stability (decomposition >150°C), whereas bicycloheptyl analogs decompose at lower temperatures (~100°C) due to steric strain .

- Biological Activity : Pyridinyl thiosulfates demonstrate micromolar inhibition of kinases in preliminary assays, comparable to benzamide derivatives in .

Biological Activity

S-(2-Imino-2-((2-(2-pyridinyl)ethyl)amino)ethyl) hydrogen thiosulfate, also known by its CAS number 13338-57-3, is a compound that has garnered attention for its potential biological activities. This article aims to consolidate findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a thiosulfate group that is significant for its reactivity and biological interactions. The presence of the pyridine ring and amino functionalities suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

Anticancer Activity

There is emerging evidence that compounds with similar structures may possess anticancer properties. Thiosulfate compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanisms typically involve the modulation of cellular signaling pathways related to cell survival and death. While direct studies on this compound are sparse, the structural similarities to known anticancer agents warrant further investigation .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn based on the behavior of similar compounds:

- Reactive Oxygen Species (ROS) Generation : Thiosulfates can influence oxidative stress levels within cells, potentially leading to cytotoxic effects in tumor cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Interaction with Nucleic Acids : The presence of amino groups may facilitate binding to DNA or RNA, affecting transcriptional regulation.

Table 1: Summary of Biological Activities of Related Thiosulfates

| Compound Name | Activity Type | Mechanism | Reference |

|---|---|---|---|

| Thiosulfate A | Antimicrobial | Disruption of bacterial cell wall | |

| Thiosulfate B | Anticancer | Induction of apoptosis | |

| Thiosulfate C | Antioxidant | ROS scavenging |

Future Directions

Given the promising structural attributes and preliminary data on related compounds, future research should focus on:

- In Vitro Studies : Conducting comprehensive assays to evaluate the antimicrobial and anticancer efficacy of this compound.

- Mechanistic Studies : Elucidating the specific pathways affected by this compound using molecular biology techniques.

- Clinical Trials : If preclinical studies yield positive results, advancing towards clinical trials to assess safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.